(2S,4R)-4-hydroxypyrrolidine-2-carboxamide
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Overview
Description
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide is a chiral compound that belongs to the class of hydroxylated pyrrolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carboxamide can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity and yield . Another method involves the use of N-heterocyclic carbene (NHC) catalysts for enantioselective reactions, which can activate heteroatoms and facilitate the formation of chiral carbon-heteroatom bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions to achieve the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,4R)-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of protein engineering, the compound can stabilize protein structures by inducing favorable conformational changes . This stabilization is achieved through the pre-organization of the pyrrolidine ring, which enhances the overall stability of the target protein.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-fluoroproline
- (2S,4S)-4-fluoroproline
- (2S,4R)-4-methylproline
Uniqueness
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide is unique due to its hydroxyl group at the 4-position, which imparts distinct chemical and biological properties compared to its fluorinated or methylated analogs. This hydroxyl group allows for specific interactions and reactions that are not possible with other similar compounds, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSXAYGYRGXDSQ-DMTCNVIQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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